molecular formula C25H23NO4S B2460741 N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine CAS No. 1321995-57-6

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine

Cat. No. B2460741
CAS RN: 1321995-57-6
M. Wt: 433.52
InChI Key: HFNHPIPANWITRF-QPLCGJKRSA-N
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Description

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as DMMS, is a synthetic compound that belongs to the class of chromene derivatives. DMMS has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been evaluated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential as an enzyme inhibitor, particularly for its ability to inhibit the activity of carbonic anhydrase. In pharmacology, N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been evaluated for its potential as an analgesic and anti-inflammatory agent due to its ability to inhibit the production of prostaglandins.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to inhibit the production of prostaglandins, which are signaling molecules involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH and an increase in the concentration of carbon dioxide. N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. In organisms, N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have analgesic and anti-inflammatory effects, as well as potential anticancer effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various scientific research fields. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, including further investigations into its mechanism of action and potential side effects, as well as its potential applications in other scientific research fields. N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine may also be evaluated for its potential as a therapeutic agent for various diseases and conditions, including cancer, inflammation, and pain. Additionally, further studies may be conducted to optimize the synthesis method of N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine and to develop new derivatives with improved properties and potential applications.

Synthesis Methods

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine can be synthesized through a multi-step reaction process involving the reaction of 3,5-dimethylphenol with 4-methylbenzaldehyde, followed by the condensation reaction with 8-methoxy-2-hydroxychromene-3-carbaldehyde and the subsequent sulfonylation reaction with chlorosulfonic acid. The final product is obtained after purification and isolation processes.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-16-8-10-21(11-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-20-13-17(2)12-18(3)14-20/h5-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNHPIPANWITRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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